molecular formula C13H5F2NO3 B13126439 3,7-difluoro-2-nitro-9H-fluoren-9-one CAS No. 6942-44-5

3,7-difluoro-2-nitro-9H-fluoren-9-one

Cat. No.: B13126439
CAS No.: 6942-44-5
M. Wt: 261.18 g/mol
InChI Key: DYURKAXDBWRFLK-UHFFFAOYSA-N
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Description

3,7-Difluoro-2-nitro-9H-fluoren-9-one is a fluorinated derivative of fluorenone, a compound known for its applications in organic synthesis and material science. The presence of fluorine atoms and a nitro group in its structure imparts unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-difluoro-2-nitro-9H-fluoren-9-one typically involves the fluorination of fluorenone derivatives. One common method includes the nitration of 3,7-difluoro-9H-fluoren-9-one using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3,7-Difluoro-2-nitro-9H-fluoren-9-one undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Reduction: 3,7-diamino-9H-fluoren-9-one.

    Substitution: 3,7-dimethoxy-2-nitro-9H-fluoren-9-one.

    Oxidation: this compound derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

3,7-Difluoro-2-nitro-9H-fluoren-9-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3,7-difluoro-2-nitro-9H-fluoren-9-one involves its interaction with molecular targets through its nitro and fluorine functional groups. The nitro group can participate in redox reactions, while the fluorine atoms can engage in strong hydrogen bonding and electrostatic interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2,7-Difluoro-9H-fluoren-9-one: Lacks the nitro group, resulting in different reactivity and applications.

    2,7-Dinitro-9H-fluoren-9-one: Contains two nitro groups, leading to distinct chemical properties and uses.

    3,6-Dibromo-9H-fluoren-9-one: Brominated derivative with different electronic and steric effects.

Uniqueness

3,7-Difluoro-2-nitro-9H-fluoren-9-one is unique due to the specific positioning of the fluorine and nitro groups, which confer distinct chemical reactivity and potential applications in various fields. Its combination of fluorine and nitro functionalities makes it a versatile compound for research and industrial purposes.

Properties

CAS No.

6942-44-5

Molecular Formula

C13H5F2NO3

Molecular Weight

261.18 g/mol

IUPAC Name

3,7-difluoro-2-nitrofluoren-9-one

InChI

InChI=1S/C13H5F2NO3/c14-6-1-2-7-8-4-11(15)12(16(18)19)5-10(8)13(17)9(7)3-6/h1-5H

InChI Key

DYURKAXDBWRFLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C3=CC(=C(C=C23)F)[N+](=O)[O-]

Origin of Product

United States

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